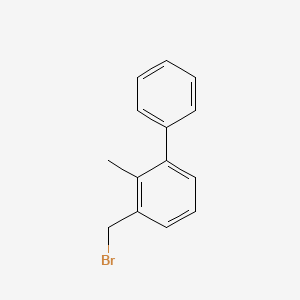

3-(Bromomethyl)-2-methyl-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

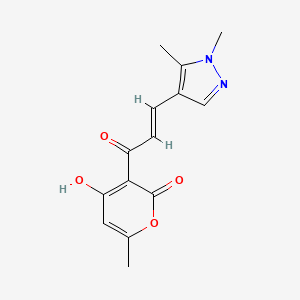

3-(Bromomethyl)-2-methyl-1,1'-biphenyl (3-BMBP) is an organic compound containing two phenyl rings connected by a methylene bridge. It is a member of the biphenyl family of compounds, which are characterized by their low toxicity, low volatility, and low reactivity. 3-BMBP has been widely studied for its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis.

Aplicaciones Científicas De Investigación

Organic Synthesis Building Block

“3-Bromo-2-(bromomethyl)propionic acid” serves as an organic building block for synthesizing various beta-substituted acrylates . These acrylates are crucial intermediates in producing polymers, coatings, adhesives, and elastomers with tailored properties for industrial applications.

Preparation of Beta-Lactams

This compound plays a significant role in synthesizing beta-lactams , a class of antibiotics that includes penicillin and cephalosporin. The synthesis involves cyclization of the corresponding amide, leading to compounds with potent antibacterial activity.

Synthesis of Sulfur-Containing Compounds

It is utilized in preparing sulfur-containing compounds like t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate . These compounds have applications in pharmaceuticals and agrochemicals due to their biological activity.

Research in Medicinal Chemistry

The bromomethyl group in “3-Bromo-2-(bromomethyl)propionic acid” is a functional moiety that can be used to create new chemical entities for drug discovery and development . It allows for the introduction of various substituents that can modulate the biological activity of the resulting compounds.

Material Science Applications

Beta-substituted acrylates derived from this compound can be used to create advanced materials with specific mechanical and thermal properties. These materials find applications in aerospace, automotive, and electronics industries .

Catalysis and Green Chemistry

The compound can act as a precursor for catalysts used in green chemistry applications. These catalysts can facilitate reactions under milder conditions, reducing energy consumption and minimizing waste production .

Analytical Chemistry

In analytical chemistry, derivatives of “3-Bromo-2-(bromomethyl)propionic acid” can be used as standards or reagents in various chromatographic and spectroscopic methods, aiding in the qualitative and quantitative analysis of complex mixtures .

Environmental Science

Lastly, the study of this compound’s reactivity and degradation can provide insights into environmental processes. It can help understand the fate of similar brominated compounds in natural settings and their potential impact on ecosystems .

Propiedades

IUPAC Name |

1-(bromomethyl)-2-methyl-3-phenylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCWKKQFHHVEPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2-methyl-1,1'-biphenyl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)

![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2976385.png)

![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)

![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)

![5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2976401.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2976402.png)